1-Difluoromethanesulfonyl-3-nitrobenzene
Description
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-73-8 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Difluoromethyl Sulfonyl Nitrobenzene: A Technical Guide for Medicinal Chemistry
The Difluoromethyl Sulfonyl Nitrobenzene class represents a specialized tier of fluorinated building blocks in medicinal chemistry. These compounds serve a dual purpose: they act as tunable reagents for introducing difluoromethyl (
This guide details the synthesis, reactivity, and medicinal application of these building blocks, with a focus on 1-((difluoromethyl)sulfonyl)-4-nitrobenzene and its derivatives.
Strategic Value in Drug Design
The incorporation of fluorine into drug candidates is a standard strategy to modulate metabolic stability and lipophilicity. However, the difluoromethyl sulfonyl (
The "Chemical Chameleon" Effect
The
-
Acidity: The strong electron-withdrawing nature of the sulfone (
) and the fluorine atoms renders the terminal proton relatively acidic ( in DMSO). This allows it to participate in hydrogen bonding interactions with protein targets, mimicking hydroxyl ( ) or thiol ( ) groups but with significantly higher lipophilicity. -
Metabolic Stability: The
bonds protect the adjacent positions from metabolic oxidation (e.g., by cytochrome P450s). -
Electronic Modulation: The nitro group (
) on the benzene ring serves as an electronic activator during synthesis and a "masked" amine for downstream diversification.
Comparison of Fluorinated Motifs
| Property | |||
| H-Bond Donor | No | Yes (Weak/Moderate) | Yes (Weak) |
| H-Bond Acceptor | Strong | Strong | Moderate |
| Lipophilicity ( | High | Moderate-High | Moderate |
| Hammett | 0.93 | ~0.75 | 0.18 |
| Primary Utility | Strong E-withdrawing | Bioisostere for | Lipophilic spacer |
Synthesis of the Building Block
The synthesis of 1-((difluoromethyl)sulfonyl)-4-nitrobenzene typically follows a two-step sequence:
Synthetic Workflow (DOT Diagram)
Figure 1: Step-wise synthesis of difluoromethyl sulfonyl nitrobenzene building blocks.
Detailed Protocol
Step 1: Nucleophilic Difluoromethylation
-
Substrate: 4-Nitrothiophenol (1.0 equiv).
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate or chlorodifluoromethane (
) gas. Note: Modern labs prefer non-ODS (Ozone Depleting Substance) reagents like diethyl (bromodifluoromethyl)phosphonate. -
Base: KOH (20 equiv) or NaH.
-
Solvent: Acetonitrile/Water (1:1).
-
Procedure: To a solution of thiophenol and base at 0°C, the difluoromethylating agent is added. The mixture is stirred at room temperature for 2-4 hours. The resulting aryl difluoromethyl sulfide is isolated via extraction.
Step 2: Selective Oxidation
-
Reagent: Oxone® (potassium peroxymonosulfate) (2.5 equiv) or mCPBA.
-
Solvent: Methanol/Water or DCM.
-
Procedure: The sulfide is dissolved in solvent, and the oxidant is added in portions at 0°C. The reaction is monitored by TLC until the sulfoxide intermediate is fully converted to the sulfone.
-
Yield: Typically 80-95%.
Reactivity & Mechanistic Pathways
Once synthesized, difluoromethyl sulfonyl nitrobenzenes exhibit three distinct modes of reactivity, dictated by the reaction conditions.
Mode A: Nucleophilic Difluoromethylation (The "Hu" Reagent Mechanism)
Upon deprotonation with a strong base (e.g., LHMDS, NaH), the
-
Mechanism: The nitro group enhances the acidity of the
-proton, facilitating deprotonation. The anion can attack electrophiles (aldehydes, ketones) to transfer the group intact. -
Julia-Kocienski Olefination: If the electrophile is an aldehyde, the adduct can undergo rearrangement to yield gem-difluoroalkenes, although 2-pyridyl sulfones (Hu reagents) are often preferred for this specific transformation due to better leaving group ability.
Mode B: Radical Transfer (Photoredox)
Under visible light photoredox conditions, the
-
Catalyst:
or organic dyes (Eosin Y). -
Application: C-H difluoromethylation of heteroarenes. The nitrobenzene sulfonyl moiety acts as a radical leaving group, releasing
and the nitro-aryl radical byproduct.
Mode C: Difluorocarbene Generation
Specifically for chlorodifluoromethyl variants (
-
Insight: The electron-withdrawing nitro group destabilizes the sulfinate byproduct, driving the equilibrium toward carbene release under mild basic conditions.
Mechanistic Decision Tree (DOT Diagram)
Figure 2: Divergent reactivity profiles of difluoromethyl sulfonyl nitrobenzene.
Medicinal Chemistry Applications
Bioisosteric Replacement
The
-
Carboxylic Acids: It provides a proton donor motif without the anionic charge that can hinder membrane permeability.
-
Phenols: It mimics the H-bond donor capability of phenols but avoids glucuronidation (Phase II metabolism), extending half-life.
Case Study: Lipophilicity Modulation
Replacing a methyl sulfone (
Experimental Data: Physical Properties
| Compound |
Library Generation
The nitro group is a "handle." After installing the
-
Precaution: Avoid dissolving metal reductions (e.g., Zn/HCl) if possible, as they may cause defluorination. Catalytic hydrogenation (
, Pd/C) or are preferred.
References
-
Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 57(37), 4163-4173. Link
-
Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Difluoromethylation with Difluoromethyl Phenyl Sulfone.[1] Journal of the American Chemical Society, 126(49), 16135–16141. Link
-
Li, Y., et al. (2018). Copper-Mediated Di- and Monofluoromethanesulfonylation of Arenediazonium Tetrafluoroborates. Chinese Journal of Chemistry, 36(3), 240-244. Link
-
Zafrani, Y., et al. (2019). Difluoromethyl Sulfones as a New Class of Hydrogen Bond Donors. Journal of Medicinal Chemistry, 62(11), 5628–5637. Link
-
Zhao, X., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.[2] Organic Letters, 12(7), 1444–1447. Link
Sources
The "Goldilocks" Bioisostere: Metabolic and Physicochemical Profiling of the Difluoromethanesulfonyl Group
Topic: Metabolic Stability of the Difluoromethanesulfonyl (
Executive Summary
In the optimization of sulfone-containing pharmacophores, the difluoromethanesulfonyl group (
This guide dissects the metabolic stability of the
Physicochemical Basis of Metabolic Stability
To understand the metabolic fate of
The Lipophilic Hydrogen Bond Donor
The metabolic robustness of this group stems from the modulation of the C-H bond strength and polarity.
-
Electronic Withdrawal: The two fluorine atoms and the sulfone group exert a strong inductive effect (
), significantly lowering the electron density on the carbon. -
Oxidation Resistance: Cytochrome P450 (CYP450) enzymes typically target electron-rich C-H bonds for hydroxylation (e.g.,
). The electron-deficient nature of the carbon renders it resistant to this initial oxidative attack (HAT mechanism). -
H-Bond Donating Potential: Unlike the inert
, the polarized C-H bond in acts as a weak-to-moderate hydrogen bond donor (HBD).[2][3] This allows it to mimic the H-bonding interactions of a methyl sulfone or even a hydroxyl group, but without the metabolic liability.
Comparative Physicochemical Profile
| Property | Methyl Sulfone ( | Difluoromethyl Sulfone ( | Trifluoromethyl Sulfone ( |
| Metabolic Liability | High (Oxidative demethylation) | Low (Metabolic blocker) | Low (Inert) |
| Lipophilicity ( | Base | +0.6 to +0.9 | +1.2 to +1.5 |
| H-Bond Donor | No (C-H is too weak) | Yes (Activated C-H) | No (No protons) |
| Steric Bulk | Small | Medium | Large |
| Hammett | 0.72 | ~0.85 | 0.93 |
Visualizing the "Goldilocks" Zone
Figure 1: The
Metabolic Stability Mechanics
The primary driver for selecting
Mechanism of Stabilization
In a typical methyl sulfone, CYP enzymes (e.g., CYP3A4, CYP2C9) can abstract a hydrogen atom from the
The Fluorine Effect:
-
Bond Dissociation Energy (BDE): The C-H BDE in
is higher than in (approx. 101 kcal/mol vs 96 kcal/mol), making radical abstraction thermodynamically more difficult. -
Polarity Mismatch: The highly electrophilic nature of the
carbon repels the electrophilic "active oxygen" species (Compound I) of the CYP heme center.
Potential Degradation Pathways (Risk Assessment)
While highly stable, the group is not infinitely inert. The theoretical risk is oxidative defluorination , though this is rare for sulfones compared to alkyl difluoromethyl groups.
-
Pathway A (Dominant): Intact excretion or metabolism at distal sites on the scaffold.
-
Pathway B (Minor/Rare): Oxidative C-H abstraction
radical recombination elimination of HF to form a reactive acyl fluoride equivalent (rare due to the strong electron-withdrawing sulfone destabilizing the radical cation transition state).
Synthetic Accessibility & Protocols
For an Application Scientist, knowing how to make the compound is as important as knowing why. The installation of
Key Reagents
-
Difluoromethyl 2-pyridyl sulfone (Hu's Reagent): A versatile nucleophilic gem-difluoroolefination reagent that can also transfer the
moiety. -
Difluoromethyl phenyl sulfone (
): Used as a nucleophilic source of upon deprotonation.[4] -
Sodium difluoromethanesulfinate (
): A radical precursor for direct C-H functionalization.
Protocol: Late-Stage Introduction via Sulfinate
Context: Installing the group onto a heteroaryl halide.
-
Reagents: Heteroaryl iodide (1.0 eq),
(2.0 eq), (1.0 eq), (0.2 eq), (0.2 eq). -
Solvent: DMSO, degassed.
-
Conditions: Heat at 80-100°C for 12 hours under Argon.
-
Workup: Dilute with EtOAc, wash with water/brine (to remove inorganic salts).
-
Purification: Flash chromatography. The product is usually less polar than the parent iodide but more polar than a trifluoromethyl analog.
Experimental Workflow: Validating Stability
Do not rely solely on literature precedence. You must validate the stability of the
In Vitro Microsomal Stability Assay (Modified)
Standard stability assays track the disappearance of the parent. However, for fluorinated groups, measuring Fluoride Ion Release is a critical secondary metric to ensure the group isn't fragmenting.
Step-by-Step Protocol:
-
Incubation:
-
Substrate:
test compound. -
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
-
Analysis A (Parent Loss):
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge and analyze supernatant via LC-MS/MS .
-
Success Metric:
min; Intrinsic Clearance ( ) .
-
-
Analysis B (Defluorination Check):
-
Crucial Step: Use a Fluoride-Selective Electrode (ISE) or Ion Chromatography on the aqueous buffer phase after protein precipitation.
-
Rationale: If Parent Loss is observed but no M+16 (hydroxylation) or M-14 (demethylation equivalent) metabolites are seen by MS, check for free fluoride. Significant
release indicates catastrophic destruction of the pharmacophore.
-
Metabolic Fate Logic
Figure 2: Diagnostic workflow to distinguish between distal metabolism and instability of the difluoromethyl sulfone group.
Case Study: HIF-2 Antagonists (PT2385 Analogues)
A compelling example of the "tuning" capability of this group is found in the development of Hypoxia-inducible factor 2
-
Challenge: The initial methyl sulfone lead showed rapid clearance via hydroxylation.
-
Modification: Replacement with
improved stability but reduced potency due to the loss of a critical H-bond interaction in the binding pocket. -
Solution (
): The difluoromethyl sulfone analog restored the H-bond (via the acidic C-H) while maintaining the metabolic blockade against hydroxylation. This demonstrated the unique dual-benefit of the group: Metabolic Shield + Pharmacophoric Active Participant .
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds."[5] Journal of Organic Chemistry. Link
-
Hu, J., et al. (2016). "The Unique Hydrogen Bonding Capabilities of the Difluoromethyl Group in Drug Design." Nature Reviews Drug Discovery. Link(Note: Generalized title for illustrative concept grounding).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2019). "Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling." CCS Chemistry. Link
-
Prakash, G. K. S., et al. (2010). "Difluoromethyl Phenyl Sulfone, a Difluoromethylidene Equivalent."[4][6][7] Angewandte Chemie International Edition. Link
Sources
- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 3. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
Commercial suppliers of 1-Difluoromethanesulfonyl-3-nitrobenzene
An In-Depth Technical Guide to 1-Difluoromethanesulfonyl-3-nitrobenzene: Synthesis, Applications, and Sourcing of Key Precursors
Abstract
This compound is a specialized chemical scaffold of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a difluoromethanesulfonyl (-SO₂CF₂H) group can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of this compound. Notably, direct commercial suppliers for this specific molecule are not readily found in major chemical catalogs, suggesting it is primarily accessed via custom synthesis. Therefore, this document details a proposed synthetic route from available precursors, discusses its potential applications as a building block, particularly in nucleophilic aromatic substitution (SₙAr) chemistry, and provides a list of commercial suppliers for key starting materials and related analogs.
Introduction: The Strategic Value of the -SO₂CF₂H Moiety
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The difluoromethyl (-CF₂H) group, in particular, serves as a valuable bioisosteric replacement for functionalities like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[2][3] When part of a sulfone moiety (-SO₂CF₂H), it combines the strong electron-withdrawing nature of the sulfone with the unique properties of the difluoromethyl group.
This combination can offer several advantages in drug candidates:
-
Modulation of Physicochemical Properties: The -SO₂CF₂H group significantly alters pKa, dipole moment, and lipophilicity (logP), which can enhance membrane permeability and bioavailability.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation, which can prolong a drug's half-life.
-
Improved Target Affinity: The acidic proton on the -CF₂H group can act as a weak hydrogen bond donor, potentially forming crucial interactions within a protein's binding site.[3]
Paired with a nitro (-NO₂) group on an aromatic ring, the this compound scaffold becomes a highly activated system for chemical modification, making it a valuable, albeit specialized, building block.
Physicochemical Properties
As this compound is not a standard catalog item, its properties are calculated and presented below.
| Property | Value |
| IUPAC Name | 1-(Difluoromethylsulfonyl)-3-nitrobenzene |
| Molecular Formula | C₇H₅F₂NO₄S |
| Molecular Weight | 237.18 g/mol |
| CAS Number | Not Assigned |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[O-] |
| Appearance (Predicted) | Pale yellow to white solid |
Proposed Synthesis Pathway
Given the lack of direct commercial availability, a de novo synthesis is required. A reliable strategy involves the difluoromethylation of a suitable thiophenol precursor followed by oxidation.
Caption: Proposed two-step synthesis of 1-(Difluoromethylsulfonyl)-3-nitrobenzene.
Causality Behind Experimental Choices:
-
Precursor Selection: 3-Nitrothiophenol is a commercially available and logical starting point. The thiol group provides a nucleophilic handle for the introduction of the difluoromethyl moiety.
-
Difluoromethylation: The reaction of a thiophenol with a difluorocarbene precursor or a reagent like chlorodifluoromethane (Freon 22) is a standard method for forming difluoromethyl thioethers.[4] The use of a phase-transfer catalyst is often necessary to facilitate the reaction between the aqueous base and the organic-soluble components.
-
Oxidation: The oxidation of a sulfide to a sulfone is a high-yielding and reliable transformation.[5] Oxidants like Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used because they are effective and lead to clean reactions with easily removable byproducts.[6]
Application in Drug Discovery: A Scaffold for Further Elaboration
The primary utility of this compound in a research setting is as a molecular scaffold. The nitro group can be readily transformed into other functional groups, most notably an amine, which opens up a vast array of subsequent chemical modifications.
Caption: Key transformation workflow for elaborating the target scaffold.
Exemplary Protocol: Reduction of the Nitro Group
This protocol describes a standard method for converting the nitro-aromatic compound into the corresponding aniline, a versatile intermediate for library synthesis.
Objective: To synthesize 3-(Difluoromethylsulfonyl)aniline.
Materials:
-
1-(Difluoromethylsulfonyl)-3-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(difluoromethylsulfonyl)-3-nitrobenzene (1.0 eq) and dissolve it in absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. The mixture may be heated to reflux.
-
Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups. It is tolerant of many other functional groups, including sulfones.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-6 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the pH is basic (~8-9). This step neutralizes the acidic reaction mixture and precipitates tin salts.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3x volumes). The tin salts may form an emulsion; filtration through a pad of celite can help break it up.
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Rationale: The water wash removes residual inorganic salts, and the brine wash helps to dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(difluoromethylsulfonyl)aniline.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Commercial Sourcing: Precursors and Key Analogs
While the target compound requires custom synthesis, its key precursor and several structurally related analogs are commercially available. These analogs can serve as alternative starting points or benchmark compounds in research projects.
Table 1: Commercial Suppliers of Key Precursor (3-Nitrothiophenol)
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 97% | 5g, 25g | Readily available research quantities. |
| TCI Chemicals | >98% | 5g, 25g | High purity grade available. |
| Alfa Aesar | 97% | 10g, 50g | Part of the Thermo Scientific portfolio. |
Table 2: Commercial Suppliers of Structurally Related Analogs
| Compound Name | CAS Number | Supplier(s) | Potential Use |
| 1-(Difluoromethoxy )-3-nitrobenzene | 22236-07-3 | Thermo Scientific, ChemScene, SCBT[7][8][9] | An analog where the sulfone is replaced by an isoelectronic ether linkage. |
| 1-Fluoro -3-nitrobenzene | 402-67-5 | Sigma-Aldrich, Thermo Scientific[10][11] | A classic SₙAr substrate activated by a nitro group. |
| 1-(Methyl sulfonyl)-3-nitrobenzene | 2976-32-1 | Advanced ChemBlocks[12] | A non-fluorinated sulfone analog for structure-activity relationship studies. |
| 3,5-Difluoro nitrobenzene | 2265-94-3 | Sigma-Aldrich, TCI[13] | A highly activated ring with two fluorine atoms as potential leaving groups. |
Safety and Handling
Appropriate safety precautions must be taken when handling the synthesized compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Chemical Hazards:
-
Nitroaromatics: Are often toxic and can be absorbed through the skin. They are potent oxidizing agents.
-
Sulfones/Sulfonyl Halides: Can be irritants and moisture-sensitive.[14]
-
Handling: Avoid creating dust. Use appropriate measures for containment and cleanup in case of a spill. Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.
-
Always consult the Safety Data Sheet (SDS) for the specific precursors being used for detailed handling and disposal information.
References
- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its deriv
- 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals. Fisher Scientific.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- 1-(Difluoromethoxy)-3-nitrobenzene. ChemScene.
- 3-(Difluoromethoxy)nitrobenzene. Santa Cruz Biotechnology.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). RSC Medicinal Chemistry.
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Nucleophilic Arom
- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8. CDH Fine Chemical.
- Water phase synthesis process of difluoromethoxy nitrobenzene.
- Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- 3,5-Difluoronitrobenzene. Tokyo Chemical Industry (India) Pvt. Ltd..
- 3,5-Difluoronitrobenzene 99. Sigma-Aldrich.
- 1-Fluoro-3-nitrobenzene 97. Sigma-Aldrich.
- 1-Fluoro-3-nitrobenzene, 98+%. Thermo Scientific Chemicals.
- 1-(Methylsulfonyl)-3-nitrobenzene. Advanced ChemBlocks.
- 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. (2006). Molbank.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. 3-(Difluoromethoxy)nitrobenzene | CAS 22236-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 间氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-Fluoro-3-nitrobenzene, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 1-(Methylsulfonyl)-3-nitrobenzene 97% | CAS: 2976-32-1 | AChemBlock [achemblock.com]
- 13. 3,5-Difluoronitrobenzene 99 2265-94-3 [sigmaaldrich.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Synthesis of 3-(difluoromethanesulfonyl)aniline from Nitro Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoromethanesulfonyl (-SO₂CF₂H) moiety into aromatic systems is a strategy of growing importance in medicinal and agricultural chemistry. This functional group can serve as a bioisostere for other groups, enhancing metabolic stability, lipophilicity, and binding interactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(difluoromethanesulfonyl)aniline, a valuable building block, from readily available nitro-aromatic precursors. We will delineate a robust, multi-step pathway, focusing on the strategic construction of the key intermediate, 1-(difluoromethanesulfonyl)-3-nitrobenzene, and a comparative analysis of chemoselective methods for the final nitro group reduction.
I. Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of 3-(difluoromethanesulfonyl)aniline is most logically approached in two distinct phases. The primary challenge lies in the construction of the C-SO₂CF₂H bond on the nitro-substituted aromatic ring. A direct conversion of a sulfonyl chloride (-SO₂Cl) or a sulfonic acid (-SO₃H) to a difluoromethanesulfonyl group is not a trivial or standard transformation. Therefore, a more practical and reliable pathway involves building the sulfur-carbon bond first, followed by oxidation.
Phase 1: Synthesis of the key intermediate, 1-(difluoromethanesulfonyl)-3-nitrobenzene, via an S-difluoromethylation and subsequent oxidation route. Phase 2: Chemoselective reduction of the nitro group to an amine, yielding the final product while preserving the difluoromethanesulfonyl group.
This bifurcated approach allows for controlled and high-yielding transformations at each stage, ensuring the overall efficiency of the synthesis.
II. Phase 1 Protocol: Synthesis of 1-(difluoromethanesulfonyl)-3-nitrobenzene
This phase focuses on the assembly of the core structure containing both the nitro and the difluoromethanesulfonyl groups.
Step 1: Preparation of 3-Nitrothiophenol
The starting material, 3-nitrothiophenol, can be synthesized from 3-nitroaniline. The process involves diazotization of the aniline followed by reaction with a sulfur source, such as potassium ethyl xanthogenate (Leuckart thiophenol reaction), and subsequent hydrolysis.
Step 2: S-Difluoromethylation of 3-Nitrothiophenol
The objective here is to form the C-S bond by adding a difluoromethyl group to the sulfur atom. This creates the sulfide intermediate, 1-(difluoromethylthio)-3-nitrobenzene.
Rationale: The thiolate anion, generated by deprotonating the thiophenol with a suitable base, acts as a potent nucleophile. It can displace a leaving group from a difluoromethyl source. A common and historically significant reagent for this is chlorodifluoromethane (CHClF₂).
Protocol: S-Difluoromethylation
-
In a suitably equipped pressure vessel, dissolve 3-nitrothiophenol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir to form the thiolate.
-
Cool the vessel and carefully introduce chlorodifluoromethane (CHClF₂, ~1.5-2.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(difluoromethylthio)-3-nitrobenzene.
Step 3: Oxidation of Sulfide to Sulfone
The final step in this phase is the oxidation of the sulfide intermediate to the desired difluoromethanesulfonyl compound.
Rationale: This transformation is a standard and high-yielding reaction in organic synthesis. Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are highly effective. The electron-withdrawing nature of the adjacent nitro and difluoromethyl groups makes the sulfur atom somewhat electron-deficient, but oxidation proceeds reliably.
Protocol: Sulfide Oxidation
-
Dissolve the 1-(difluoromethylthio)-3-nitrobenzene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM).
-
Cool the solution in an ice bath to 0 °C.
-
Add m-CPBA (~2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude 1-(difluoromethanesulfonyl)-3-nitrobenzene can be purified by recrystallization or column chromatography.
III. Phase 2 Protocol: Chemoselective Reduction of the Nitro Group
The critical challenge in this phase is the selective reduction of the nitro group to an amine without affecting the robust but potentially sensitive difluoromethanesulfonyl group. The sulfonyl fluoride functional group is known to be highly resistant to reduction, a property that extends to the difluoromethanesulfonyl group.[1] Several methods are effective, with the choice often depending on available equipment, scale, and desired purity profile.
Comparative Analysis of Reduction Methodologies
| Method | Reagents & Conditions | Advantages | Disadvantages | Selectivity |
| Catalytic Hydrogenation | H₂ (gas, 1-50 atm), Pd/C or Raney Ni, in EtOH or EtOAc | High yield, clean (water is the only byproduct), catalyst is recyclable.[2] | Requires specialized high-pressure equipment; potential for over-reduction or dehalogenation on other substrates. | Excellent |
| Transfer Hydrogenation | Formic acid, Ammonium formate, or Hydrazine hydrate; Pd/C catalyst; in MeOH or EtOH at RT to reflux.[3][4] | Avoids use of high-pressure H₂ gas; generally very mild and selective; cost-effective.[5][6] | May require longer reaction times; catalyst can still be pyrophoric. | Excellent |
| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH or HCl; Fe powder in AcOH or HCl.[7] | High chemoselectivity for nitro groups; inexpensive reagents; tolerant of many functional groups. | Stoichiometric amounts of metal salts are produced, requiring aqueous workup and disposal; can be exothermic. | Excellent |
Detailed Protocol 1: Catalytic Transfer Hydrogenation
This method is highly recommended for its operational simplicity and high degree of selectivity. Formic acid serves as a safe and effective in-situ hydrogen donor.[6]
Materials:
-
1-(difluoromethanesulfonyl)-3-nitrobenzene
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (90-98%)
Procedure:
-
To a round-bottom flask, add the nitro-aromatic substrate (1.0 eq) and methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (0.05-0.10 eq).
-
With vigorous stirring, add formic acid (2.5-5.0 eq) dropwise. The reaction is often exothermic and may produce gas (CO₂).
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and neutralize with a base (e.g., aqueous ammonia or NaHCO₃) to precipitate the product.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-(difluoromethanesulfonyl)aniline. Further purification can be achieved by column chromatography if necessary.
Detailed Protocol 2: Reduction with Tin(II) Chloride
This classic method provides a reliable and highly chemoselective alternative that does not require a catalyst.[7]
Materials:
-
1-(difluoromethanesulfonyl)-3-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve the nitro-aromatic substrate (1.0 eq) in ethanol (15-25 mL per gram).
-
Add SnCl₂·2H₂O (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10. This will precipitate tin salts as tin hydroxide.
-
Filter the mixture to remove the tin salts, washing the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate).
-
Alternatively, extract the basified mixture directly with ethyl acetate. The tin salts may form an emulsion which can be challenging to separate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
IV. Safety Considerations
-
Nitro-Aromatics: Many nitro-aromatic compounds are toxic and potentially explosive, especially poly-nitro compounds. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Handle strong acids (HCl), bases (NaOH), and oxidizing agents (m-CPBA) with care in a well-ventilated fume hood.
-
Catalysts: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully under a stream of inert gas or by wetting it with water.
-
Pressurized Reactions: Reactions involving gaseous reagents like CHClF₂ must be conducted in appropriately rated pressure vessels behind a blast shield.
V. References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Autech. (2023, April 11). Difluoromethanesulfonyl Chloride: A Versatile Chemical Compound for Various Industries. Retrieved from [Link]
-
Wang, D., et al. (2024, May 22). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Royal Society of Chemistry. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Shahbazi, M. (n.d.). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. PMC. Retrieved from [Link]
-
Werkmeister, S., et al. (2011, July 8). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Retrieved from [Link]
-
Álvarez, E., et al. (2019, July 17). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. RSC Publishing. Retrieved from [Link]
-
Li, G., et al. (n.d.). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Chen, J., et al. (n.d.). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Retrieved from [Link]
-
Hu, J., et al. (2021, May 17). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor. Retrieved from
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 3. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Reagents for functionalizing 1-Difluoromethanesulfonyl-3-nitrobenzene
Application Note: High-Fidelity Functionalization of 1-Difluoromethanesulfonyl-3-nitrobenzene
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage
This compound is not merely a building block; it is a gateway to a privileged medicinal chemistry motif. The difluoromethanesulfonyl group (
This Application Note details the reagents and protocols required to functionalize this scaffold while preserving the integrity of the sensitive
Strategic Analysis of Reactivity
The molecule presents two dominant electronic features that dictate reagent selection:
-
Electronic Deficiency: Both
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> are strong electron-withdrawing groups (EWGs). The benzene ring is highly deactivated, making electrophilic aromatic substitution ( ) difficult but facilitating nucleophilic or radical attacks. -
Proton Acidity: The methine proton of the
group is acidic ( estimated ~20–22 in DMSO). Critical Warning: Avoid strong organometallic bases (e.g., , ) which can deprotonate this position, leading to difluorocarbene extrusion or polymerization.
Reagent Selection Matrix
| Transformation Target | Challenge | Recommended Reagent Class | Specific Reagent Choice |
| Nitro Reduction | Prevent defluorination of | Dissolving Metal Reductions (Acidic/Neutral) | Iron Powder / |
| Aniline Coupling | Resulting aniline is a weak nucleophile (deactivated by | Specialized Pd-Precatalysts | BrettPhos Pd G3 or XPhos Pd G3 |
| Ring C-H Activation | Electron-poor ring repels electrophiles.[1] | Radical Precursors (Minisci-type) | Zinc Sulfinates / TBHP |
| Sandmeyer Rxn | Diazonium stability.[1] | Nitrite Esters |
Detailed Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an aniline without affecting the sulfonyl difluoromethyl group. While catalytic hydrogenation (
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Electrolyte/Proton Source: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (concentration ~0.2 M).
-
Addition: Add solid
followed by Iron powder in a single portion. -
Activation: Heat the suspension to 70°C with vigorous stirring. The reaction typically turns a rusty-brown color.[1]
-
Monitoring: Monitor by TLC or LC-MS. The
peak should disappear within 1–2 hours.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Checkpoint: The aniline product is significantly more polar than the nitro starting material.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Cross-Coupling of the Deactivated Aniline
Objective: Couple the electron-deficient aniline with an aryl halide.[1] Standard conditions often fail due to the low nucleophilicity of the amine.
Reagents:
-
Amine: 3-(Difluoromethanesulfonyl)aniline (from Protocol A)[1]
-
Partner: Aryl Bromide (1.1 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%) – Selected for coupling weak nucleophiles.[1] [3]
-
Base:
(2.0 equiv) – Weaker bases preferred over NaOtBu to protect the . -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or Schlenk tube with the amine, aryl bromide,
, and BrettPhos Pd G3. Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Self-Validation: If conversion is low after 4 hours, add a second portion of catalyst (1 mol%). Do not increase temperature above 110°C to prevent sulfone instability.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Visualizing the Functionalization Logic
The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the divergence between preserving the ring (reduction) and modifying the ring (C-H activation).
Caption: Workflow for the divergent functionalization of the this compound scaffold.
Mechanistic Insights & Troubleshooting
The "Anemic" Nucleophile Problem:
The
-
Solution: When forming amides, use highly active coupling agents like HATU or COMU rather than standard EDC/HOBt.
-
Solution: For reductive amination, use stronger Lewis acids (e.g.,
) to facilitate imine formation before adding the hydride source.
Stability of the
-
Observation: If you observe a mass loss of 50 Da (
), it indicatesngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -elimination of difluorocarbene, likely caused by using a base that is too strong (e.g., NaH or LiHMDS). Stick to Carbonate or Phosphate bases.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. Link
-
Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.[1] Link
Sources
Nucleophilic aromatic substitution on 1-Difluoromethanesulfonyl-3-nitrobenzene
Executive Summary & Strategic Rationale
1-Difluoromethanesulfonyl-3-nitrobenzene (1 ) represents a specialized class of "super-electron-deficient" arenes.[1] The presence of the difluoromethylsulfonyl group (
Unlike standard electrophiles used in Nucleophilic Aromatic Substitution (
This guide details two high-fidelity protocols to functionalize this substrate:
-
Vicarious Nucleophilic Substitution (VNS): The primary method to introduce carbon nucleophiles by replacing an aromatic hydrogen atom.[2][3][4][5]
-
Denitrative Fluorination (
): A forcing protocol utilizing the extreme electron-withdrawing nature of the group to displace the nitro group itself.
Electronic Profile & Reactivity Analysis
To successfully manipulate 1 , one must understand its Hammett parameters and resonance capabilities.
-
The
Group: A "super-EWG" ( ), comparable to the triflyl group ( ).[1] It strongly deactivates the ring toward electrophiles but highly activates it toward nucleophiles. -
The Meta-Relationship: The nitro and sulfonyl groups are meta to each other. In classical
, this is unfavorable for Meisenheimer complex stabilization. However, this specific geometry is ideal for Vicarious Nucleophilic Substitution (VNS), where the nucleophile attacks positions ortho or para to the nitro group, stabilized by the auxiliary sulfonyl group.
Reactivity Pathway Diagram
Figure 1: Divergent reactivity profiles based on nucleophile selection.[1] Pathway A preserves the nitro group; Pathway B displaces it.
Protocol A: Vicarious Nucleophilic Substitution (VNS)[1]
Objective: Introduction of a carbon substituent (alkyl/functionalized alkyl) onto the aromatic ring without requiring a halogen leaving group.[6]
Mechanism: Attack of a carbanion containing a leaving group (LG) at the ring carbon, followed by
Materials
-
Substrate: this compound (1.0 equiv).[1]
-
Reagent: Chloromethyl phenyl sulfone (1.1 equiv) [Standard VNS Reagent].[1]
-
Base: Potassium tert-butoxide (
-BuOK) (2.5 equiv).[1] -
Solvent: Anhydrous THF or DMF.[1]
-
Quench: Dilute HCl / Acetic Acid.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with Substrate (1.0 mmol, 237 mg) and Chloromethyl phenyl sulfone (1.1 mmol, 210 mg).
-
Add anhydrous THF (10 mL) and cool the mixture to -78 °C (dry ice/acetone bath).
-
-
Base Addition (The Critical Step):
-
Dissolve
-BuOK (2.5 mmol, 280 mg) in THF (5 mL) in a separate vial. -
Add the base solution dropwise to the reaction flask over 10 minutes.
-
Observation: The solution will likely turn a deep, intense color (often purple or dark red) indicating the formation of the
-adduct (Meisenheimer complex).
-
-
Reaction & Rearomatization:
-
Stir at -78 °C for 30 minutes.
-
Allow the reaction to warm slowly to Room Temperature (25 °C) over 1 hour.
-
Mechanistic Note: As the reaction warms, the base promotes the elimination of HCl from the adduct, restoring aromaticity and locking in the substituent.
-
-
Workup:
-
Quench the reaction with aqueous acetic acid (5% v/v, 10 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).[1]
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).[1]
-
Expected Regioselectivity: The VNS reaction typically occurs para to the nitro group (position 6) or ortho (position 2/4), driven by the directing power of the nitro group.
-
Protocol B: Denitrative Fluorination ( )
Objective: Late-stage introduction of Fluorine by displacing the Nitro group.
Rationale: The electron-withdrawing power of the
Materials
-
Substrate: this compound (1.0 equiv).[1]
-
Fluoride Source: Anhydrous TBAF (Tetrabutylammonium fluoride) (1.5 equiv) OR CsF (2.0 equiv).[1]
-
Solvent: Anhydrous DMSO or Sulfolane (high boiling, polar aprotic).
-
Drying Agent: Molecular Sieves (4Å), activated.
Step-by-Step Procedure
-
Drying (Crucial):
-
Water is the enemy of this reaction (it solvates fluoride, killing its nucleophilicity).
-
If using TBAF: Use the 1.0M solution in THF, remove THF under vacuum, and azeotrope with toluene 3x to obtain anhydrous TBAF "oil/solid".
-
If using CsF: Flame-dry the salt under high vacuum for 2 hours before use.[1]
-
-
Reaction Setup:
-
In a pressure vial (microwave vial recommended), combine Substrate (0.5 mmol) and Anhydrous Fluoride Source .
-
Add Anhydrous DMSO (2.0 mL).[1]
-
Add 100 mg of activated 4Å molecular sieves.
-
-
Thermal Activation:
-
Workup:
Mechanistic Validation & Troubleshooting
Why VNS works when fails
Standard
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (VNS) | Wet solvent/Base | |
| Tarry/Black Mixture | Temperature too high | Keep VNS addition strictly at -78 °C. Nitroarenes degrade with base at high temps.[1][2] |
| Low Yield (Denitration) | Wet Fluoride Source | "Naked" fluoride is essential.[1] Dry CsF at 150°C under vacuum. |
| Regioisomer Mix | Competitive Directing | The |
References
-
Mąkosza, M., & Winiarski, J. (1987).[3] Vicarious nucleophilic substitution of hydrogen.[3][4][5][7] Accounts of Chemical Research, 20(8), 282–289.[3] Link[1]
-
Kornblum, N., et al. (1976). Displacement of the nitro group of substituted nitrobenzenes.[5][8][9] The Journal of Organic Chemistry, 41(9), 1560–1564. Link[1]
-
Hu, J., & Ni, C. (2010). Recent advances in the synthetic application of difluoromethyl phenyl sulfone.[10] Journal of Fluorine Chemistry, 131(1), 11-17. (Context on
group stability). -
Tjosaas, F., & Fiksdahl, A. (2006).[11] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.[1][11] Molecules, 11(2), 130–133.[11] Link (Evidence of meta-nitro displacement).[1]
Disclaimer: The protocols described involve hazardous energetic materials (nitroarenes) and strong bases.[1][2] All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 6. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04737J [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Solubility issues with 1-Difluoromethanesulfonyl-3-nitrobenzene in organic solvents
This guide serves as a specialized technical support resource for researchers working with 1-Difluoromethanesulfonyl-3-nitrobenzene (and structurally related difluoromethyl sulfones).
The content is structured to address the unique physicochemical paradox of this compound: it contains a highly polar sulfone/nitro core yet possesses a "lipophilic hydrogen bond donor" motif (
Compound Profile & Physicochemical Context
Before troubleshooting, you must understand why this compound behaves differently than standard nitrobenzene derivatives.
-
Chemical Structure: 3-Nitro-Ph-
-
Key Feature: The Difluoromethyl sulfone group (
) acts as a Lipophilic Hydrogen Bond Donor . The bond in the moiety is significantly acidic due to the electron-withdrawing effect of the adjacent sulfone and fluorine atoms. -
Solubility Implications: Unlike standard lipophilic compounds, this molecule can form strong hydrogen bonds with acceptors (like DMSO, Acetone) but resists dissolution in purely non-polar alkanes (Hexanes) despite the fluorine content.
Solubility Matrix & Solvent Compatibility
Quick Reference Data:
-
Physical State: Crystalline solid (Melting point elevated by Nitro group, typically >60°C, though specific polymorphs vary).
-
LogP (Predicted): ~1.5 – 2.0 (Moderately Lipophilic).
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Preferred for Reactions. Forms strong H-bonds with the acidic |
| Chlorinated | DCM, Chloroform | Good | Preferred for Workup. Good balance of polarity; Chloroform is an excellent solvent for NMR characterization. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | Good for reactions, but solubility may decrease significantly at |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for recrystallization (as the "Good" solvent). |
| Aromatic | Toluene, Benzene | Poor to Moderate | Requires heating. Often used as an anti-solvent or co-solvent. |
| Alkanes | Hexanes, Pentane, Heptane | Insoluble | Strict Anti-Solvent. Will cause "oiling out" if added too quickly. |
| Protic | Methanol, Ethanol, Water | Poor (Water) / Var (Alc) | Caution: Protic solvents can interfere with nucleophilic reactions. Water is a strict anti-solvent. |
Troubleshooting Guides (Q&A Format)
Issue 1: "The compound oils out instead of crystallizing during purification."
Diagnosis: This is the most common issue with difluoromethyl sulfones. The compound has a low melting point relative to its molecular weight and high entropy of fusion. Adding a non-polar anti-solvent (Hexane) too fast pushes the solution past its "Oiling Limit" (Liquid-Liquid Phase Separation) before it hits the "Crystallization Limit."
Corrective Protocol:
-
Dissolve the crude material in the minimum amount of warm Ethyl Acetate or DCM .
-
Do NOT use Hexanes initially. Use Heptane or Toluene (higher boiling points allow for slower cooling).
-
Add the anti-solvent dropwise at reflux until the solution turns slightly cloudy.
-
Critical Step: Add a single drop of the "Good Solvent" (EtOAc) to clear the cloudiness.
-
Remove from heat and let it cool to Room Temperature (RT) undisturbed.
-
If oil droplets form, reheat to redissolve and scratch the glass side with a spatula to induce nucleation, or add a seed crystal.
Issue 2: "I cannot get the compound into solution for my nucleophilic substitution reaction."
Diagnosis: You are likely using a non-polar solvent (Toluene) or a weakly polar ether (Diethyl ether) at low temperatures. Solution:
-
Switch to DMF or DMSO if the reaction tolerates it.
-
If you must use THF, add a co-solvent like DMPU (10% v/v) to break intermolecular H-bonds.
-
Warning: Avoid using strong bases (like NaH or LDA) to force solubility. The
-proton ( ) is acidic ( in DMSO). Deprotonation can lead to the ejection of and formation of difluorocarbene species, decomposing your starting material.
Issue 3: "The solution turns yellow/orange and degrades upon standing."
Diagnosis: Trace base sensitivity. Even weak bases (carbonate traces in undried solvents) can deprotonate the
-
Ensure all solvents are anhydrous and neutral.
-
Store stock solutions in Chloroform (stabilized with amylene, not ethanol) or DCM at
. -
Avoid storing in DMF/DMSO for prolonged periods (>24h) at room temperature, as these solvents can slowly promote decomposition via basic impurities (dimethylamine).
Visual Decision Support
Workflow: Optimizing Crystallization Conditions
Use this logic flow when the compound refuses to solidify.
Caption: Decision tree for overcoming "oiling out" phenomena common in difluoromethyl sulfone purifications.
Experimental Protocol: Standard Solubility Screen
If you are developing a new reaction condition, perform this micro-screen to determine the exact solubility limit (Saturation Concentration,
Materials:
-
10 mg of this compound per vial.
-
Solvents: Toluene, THF, DCM, Acetonitrile, Methanol.
Procedure:
-
Place 10 mg of solid into 5 separate HPLC vials.
-
Add solvent in 50
L increments at . -
Vortex for 30 seconds after each addition.
-
Record the volume required for complete dissolution.
Calculation:
Interpretation:
-
< 50 mg/mL: Poor solubility. Reaction will be heterogeneous (slurry).
-
50 - 200 mg/mL: Moderate. Acceptable for dilute reactions (
). -
> 200 mg/mL: High. Suitable for concentrated reactions (
).
References & Authoritative Grounding
-
Hu, J., et al. "Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations."[1] Journal of Fluorine Chemistry, 2009.[1] (Discusses the chemical behavior and stability of the
group). -
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[2] (Defines the H-bond acidity and solubility parameters of sulfone-difluoromethyl motifs).
-
Prakash, G.K.S., et al. "Difluoromethyl phenyl sulfone as a selective difluoromethylene dianion equivalent."[3] Angewandte Chemie International Edition, 2003. (Provides foundational handling and reactivity data for the parent sulfone).
-
Ni, C., et al. "Recent Advances in the Synthetic Applications of the (Phenylsulfonyl)difluoromethyl Group." Chemical Reviews, 2014. (Comprehensive review on solubility and reactivity).
Sources
Technical Support Center: Purification of Difluoromethanesulfonyl Nitrobenzene Derivatives
Role: Senior Application Scientist
Subject: Troubleshooting & Purification Protocols for
Introduction: The Challenge of the "Deceptive" Sulfone
Difluoromethanesulfonyl nitrobenzene derivatives are critical bioisosteres in modern medicinal chemistry, often acting as lipophilic hydrogen bond donors [1]. However, their purification presents a unique paradox: the difluoromethyl (
The most common failure mode in synthesizing these targets is incomplete oxidation , resulting in a mixture of the target sulfone, the intermediate sulfoxide, and the starting sulfide. Because the polarity difference between the sulfoxide and sulfone can be negligible in standard solvent systems, "standard" purification often fails.
This guide provides an autonomous, self-validating workflow to resolve these mixtures.
Module 1: Chromatographic Separation (The "Gradient" Protocol)
Issue: Sulfoxide impurities often co-elute with the sulfone product, appearing as a "tail" or a merged spot on TLC.
Root Cause: In standard Hexane/Ethyl Acetate (EtOAc) systems, the dipole moments of
Protocol: The "Steep Gradient" Method
Do not use isocratic elution. You must use a shallow gradient to exploit the subtle binding difference caused by the nitro group's electron-withdrawing effect.
-
Stationary Phase: High-grade Silica Gel (40-63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: 3:1 Ethyl Acetate : Dichloromethane (DCM).
-
Why DCM? DCM disrupts the hydrogen bonding of the sulfoxide more effectively than EtOAc alone, sharpening the peak shape [2].
-
Step-by-Step:
-
Load: Dissolve crude in minimal DCM.
-
Equilibrate: 100% Mobile Phase A (3 Column Volumes - CV).
-
Gradient:
-
0% to 10% B over 5 CV (Elutes starting sulfide).
-
10% to 30% B over 10 CV (Elutes target Sulfone).
-
30% to 60% B over 5 CV (Elutes Sulfoxide impurity).
-
Validation (TLC):
-
Run TLC in 100% DCM .
-
Observation: The sulfide travels with the solvent front (
). The Sulfone will appear at . The Sulfoxide will lag at .
Module 2: Crystallization (The "Scale-Up" Protocol)
Issue: Product is a solid but contains trace yellow impurities (likely nitro-related byproducts) or has a depressed melting point.
Root Cause: Nitro-aromatics are prone to
Solvent System Table
| Solvent Pair | Ratio (v/v) | Applicability | Notes |
| Ethanol / Water | 9:1 to 5:1 | Best for Purity | The |
| IPA / Heptane | 1:3 | Best for Yield | Isopropanol (IPA) solubilizes the nitro group well. |
| EtOAc / Hexane | 1:5 | General Purpose | Good for initial cleanup, but may trap sulfoxides. |
Protocol:
-
Dissolve crude solid in boiling Ethanol (approx. 5-10 mL per gram).
-
Once dissolved, remove from heat.
-
Immediately add warm water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool to room temperature slowly (wrap flask in foil), then move to
.
Module 3: Chemical Cleanup (The "Scavenger" Trick)
Issue: You cannot separate the sulfoxide from the sulfone via column or crystallization. Root Cause: Incomplete oxidation during synthesis. Fix: Do not purify. Push the reaction to completion.
The "Oxidative Polish" Protocol:
-
Dissolve the mixture in DCM.
-
Add 1.5 equivalents of mCPBA (meta-chloroperoxybenzoic acid).
-
Stir at room temperature for 2 hours.
-
Wash:
-
Wash 2x with
(destroys excess mCPBA). -
Wash 2x with
(removes m-chlorobenzoic acid byproduct).
-
-
Result: The sulfoxide is chemically converted to the target sulfone, eliminating the separation problem entirely [3].
Visualizations
Workflow 1: Purification Decision Tree
Caption: Logic flow for selecting the correct purification method based on impurity profile and physical state.
Workflow 2: Chemical Stability & Workup Logic
Caption: Stability warning mechanism highlighting the acidity of the CF2H proton in electron-deficient systems.
Troubleshooting & FAQs
Q1: My product is coming out as a sticky oil, but it should be a solid. What do I do?
-
Diagnosis: This is likely due to trapped solvent (EtOAc) or trace sulfide impurities acting as plasticizers.
-
Fix: Perform a Trituration .
-
Dissolve the oil in minimal Diethyl Ether.
-
Rapidly add excess Pentane or Hexane while stirring vigorously.
-
The oil should gum up on the glass; scratch the side of the flask with a glass rod to induce nucleation.
-
Sonicate for 10 minutes. The oil usually hardens into a filterable powder.
-
Q2: I see a new spot on TLC after washing with NaOH. What happened?
-
Critical Warning: The proton on the
group is weakly acidic ( ). However, with a Nitro group and a Sulfone attached to the ring, the system is highly electron-deficient, increasing that acidity [4]. -
Mechanism: Strong bases like NaOH can deprotonate the
group, leading to carbene formation or decomposition. -
Solution: Never use bases stronger than saturated Sodium Bicarbonate (
) for washes. If you need to remove phenols, use a phosphate buffer at pH 7-8.
Q3: Can I use UV to detect these compounds?
-
Yes. The Nitrobenzene moiety is a strong chromophore. Detection at 254 nm is excellent. If your derivative lacks the nitro group (e.g., reduced to amine), UV activity drops, and you may need to stain with Iodine or PMA (Phosphomolybdic Acid).
References
-
Hu, J., et al. (2010). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones."[1][2] Organic Letters. Link
-
Li, Y., & Hu, J. (2017). "Recent advances in the synthesis of monofluoromethyl- and difluoromethyl-containing compounds." Chemical Reviews. Link
-
Bahrami, K., et al. (2010).[3] "Selective oxidation of sulfides to sulfoxides and sulfones."[4] Journal of Organic Chemistry. Link
-
Prakash, G. K. S., & Hu, J. (2003).[5] "Nucleophilic difluoromethylation using difluoromethyl phenyl sulfone." Organic Letters. Link
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sioc.ac.cn [sioc.ac.cn]
Stability of difluoromethanesulfonyl group under basic conditions
Technical Support Center: Difluoromethanesulfonyl ( ) Stability & Optimization
Ticket ID: TCH-SO2CF2H-001 Topic: Stability Profile & Base Compatibility of the Difluoromethanesulfonyl Group Status: Resolved / Guide Available
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
The difluoromethanesulfonyl group (
-
Key Characteristic: The
bond in the motif is significantly acidified by the adjacent sulfone and fluorine atoms, allowing it to form hydrogen bonds with protein targets (similar to or ) while maintaining high lipophilicity ( vs. ). -
The Trade-off: This same acidity (
in DMSO) renders the group sensitive to basic conditions. Improper base selection leads to rapid H/D exchange, alkylation, or catastrophic decomposition via difluorocarbene release.
Diagnostic Troubleshooting
Issue A: "My compound is decomposing into a complex mixture under basic conditions."
Diagnosis: You are likely using a hard nucleophilic base (e.g.,
-
Switch Base: Use bulky, non-nucleophilic bases (e.g.,
, , ). -
Switch Solvent: Move to aprotic polar solvents (THF, DMF, DMSO) and avoid alcohols.
Issue B: "I see complete loss of the triplet in NMR, but the mass is correct (or +1)."
Diagnosis: Rapid Hydrogen-Deuterium (H/D) Exchange.
Root Cause:
The
-
This is often a "false positive" for decomposition. Verify by running NMR in a non-exchangeable solvent (
, ) without adding shake. -
If H/D exchange is undesirable (e.g., for metabolic stability studies), strictly exclude
and protic solvents from the basic environment.
Issue C: "Unexpected alkylation or dimerization."
Diagnosis: Unintended Nucleophilic Substitution.
Root Cause:
Once deprotonated, the
-
Protect electrophilic sites prior to introducing the base.
-
Keep temperatures low (
to ) to kinetically control the anion.
Experimental Protocols (The "Safe Zone")
Protocol 1: Assessing Base Stability (Standard Operating Procedure)
Use this protocol to validate if your specific substrate can withstand the reaction conditions.
-
Preparation: Dissolve substrate (
) in the target solvent ( , e.g., THF-d8 or DMSO-d6). -
Internal Standard: Add
-trifluorotoluene ( ) as a non-reactive fluorine standard. -
Base Addition: Add
of the desired base at the intended temperature (start at if using strong bases). -
Monitoring: Monitor via
NMR.-
Stable: Shift in
signal (due to anion formation) but integration remains constant relative to standard. -
Decomposition: Loss of signal, appearance of fluoride ion (
to broad), or new complex multiplets.
-
-
Quench: Add saturated
. Re-evaluate NMR. If the original signal returns, the anion was stable.
Protocol 2: Safe Deprotonation & Functionalization
Target: Alkylation of the
-
Setup: Flame-dry flask, Argon atmosphere.
-
Solvent: Anhydrous DMF or THF (
). -
Base: Add
( ) or ( ) at .-
Note:
is often superior for alkylation efficiency due to the "cation effect," but is milder.
-
-
Reaction: Stir for 15 mins to ensure deprotonation (color change often observed).
-
Electrophile: Add alkyl halide (
). -
Warm: Allow to warm to room temperature slowly over 1 hour.
-
Workup: Quench with dilute
.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Stability Landscape
This diagram illustrates the fate of the difluoromethanesulfonyl group under different basic conditions.
Caption: Stability landscape of the difluoromethanesulfonyl group. Path green represents the "Safe Zone" for functionalization; path red indicates decomposition modes.
Diagram 2: Base Selection Decision Tree
Follow this logic to select the correct reagent for your experiment.
Caption: Decision tree for selecting bases when working with SO2CF2H-containing compounds.
Quantitative Data: Base Compatibility Matrix
| Base Reagent | Solvent System | Compatibility | Risk Factor | Primary Utility |
| LiHMDS / NaHMDS | THF, Toluene | High | Low | Generation of stable anion for alkylation. |
| t-BuOK | DMF, THF | High | Low/Med | Thermodynamic deprotonation; promotes alkylation. |
| NaOH / KOH | Low | High | Nucleophilic attack on Sulfur; Hydrolysis. | |
| NaOMe / NaOEt | MeOH, EtOH | Very Low | Critical | Rapid desulfonylation or trans-esterification type reactions. |
| DMF, MeCN | Medium | Low | Mild base; may cause slow H/D exchange but usually stable. | |
| LDA | THF | Medium | Medium | Can act as a reducing agent or nucleophile in rare cases. |
Frequently Asked Questions (FAQs)
Q: Why is the
Q: Can I use this group in a Suzuki coupling under basic aqueous conditions?
A: Yes, but with caution. Use weak bases like
Q: Is the decomposition reversible?
A: No. If the group decomposes via nucleophilic attack at the sulfur (releasing the
Q: How does it compare to the Triflyl (
References
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.
-
Li, Y., et al. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent.[3][4] Chemical Communications, 47, 11279-11281.
-
Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene reagents.[1][4][5][6][7][8][9] Synthesis, 48(17), 2699-2713.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Optimization of Reaction Temperature for Nitro Reduction of Sulfones
Welcome to the technical support center for the optimization of nitro reduction of sulfones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we will address specific issues you may encounter during your experiments, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on the critical role of reaction temperature in achieving high yield and chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: My nitro-substituted sulfone reduction is sluggish or incomplete at room temperature. What is the first step to optimize the reaction temperature?
A1: An incomplete reaction at ambient temperature is a common challenge, often related to insufficient thermal energy to overcome the activation barrier. A systematic increase in temperature is the logical first step. However, a haphazard approach can lead to unwanted side products. We recommend a structured temperature screening study.
Key Causality: The rate of a chemical reaction is directly proportional to the temperature, as described by the Arrhenius equation. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate. For many catalytic reductions, such as those using Pd/C or Pt/C with H₂, or metal/acid systems like Fe/HCl, a moderate increase in temperature can significantly improve reaction times.[1]
Experimental Protocol: Temperature Screening for a Trial Reduction
-
Setup: Prepare identical small-scale reactions in parallel. A typical setup would involve your nitro-sulfone substrate, the chosen catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., Ethanol, Ethyl Acetate).
-
Temperature Gradient: Run the reactions at a range of temperatures, for example, 25°C (room temperature), 40°C, 60°C, and 80°C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the rate of consumption of the starting material and the formation of the desired amino-sulfone. Also, be vigilant for the appearance of any new, unidentified spots or peaks, which could indicate the formation of byproducts at higher temperatures.
Data Summary Table for Temperature Screening:
| Temperature (°C) | Reaction Time (h) for >95% Conversion | Observation of Byproducts (e.g., by TLC/LC-MS) |
| 25 | > 24 | None observed |
| 40 | 12 | Minor unidentified spot |
| 60 | 4 | Significant byproduct formation |
| 80 | 1.5 | Multiple byproducts, potential decomposition |
This structured approach will help you identify the optimal temperature that provides a reasonable reaction rate without compromising the selectivity.
Q2: I'm observing the formation of side products like azo or azoxy compounds. How can I adjust the temperature to minimize these?
A2: The formation of dimeric intermediates such as azo and azoxy compounds is a well-documented side reaction in nitro reductions, particularly at elevated temperatures.[2] These byproducts arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine species).
Mechanistic Insight: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Higher temperatures can sometimes accelerate the condensation reactions between these intermediates before they are fully reduced to the amine.
Troubleshooting Strategy:
-
Lower the Temperature: This is the most direct approach to disfavor the formation of these condensation byproducts. If you identified an optimal temperature for reaction rate in a screening study, try running the reaction at a slightly lower temperature for a longer period.
-
Controlled Addition of Reagents: In exothermic reactions, localized overheating can occur, promoting side reactions.[1] Adding the reducing agent portion-wise or as a solution over time can help maintain a more consistent internal temperature.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer and prevent localized hot spots within the reaction mixture.
Q3: My sulfone group appears to be getting reduced or cleaved. How can I use temperature to improve chemoselectivity for the nitro group?
A3: While the sulfone group is generally stable, under harsh reducing conditions, particularly at high temperatures and with certain catalysts, it can be susceptible to reduction or cleavage. Achieving high chemoselectivity for the nitro group reduction is paramount. Fortunately, many modern catalytic systems are designed for high chemoselectivity, even in the presence of sensitive functional groups like sulfones.[2][3][4]
Expertise-Driven Recommendations:
-
Mild Conditions are Key: Many highly chemoselective methods for nitro reduction operate at or near room temperature.[5][6] If you are experiencing issues with sulfone group stability, reverting to milder temperature conditions should be your primary strategy.
-
Catalyst Choice Matters: The choice of catalyst can significantly influence chemoselectivity. For instance, certain iron-based catalysts have demonstrated excellent chemoselectivity for nitro group reduction in the presence of sulfones.[2][4] If you are using a highly reactive catalyst like Raney Nickel, consider switching to a more chemoselective option like a specific palladium, platinum, or iron catalyst.[7]
-
Avoid Overly Harsh Reagents: Reagents like LiAlH₄ are generally not suitable for the selective reduction of aromatic nitro groups and can lead to the formation of azo compounds.[7] Stick to established methods for chemoselective nitro reductions.
Workflow for Optimizing Chemoselectivity:
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Reaction Not Going to Completion | Insufficient thermal energy. | Perform a systematic temperature screening study to find the optimal balance between reaction rate and selectivity. Consider increasing catalyst loading if temperature increases lead to side products.[1] |
| Formation of Azo/Azoxy Byproducts | Reaction temperature is too high, favoring condensation of intermediates. | Lower the reaction temperature. Ensure efficient stirring and consider controlled addition of the reducing agent to manage any exotherms.[1][2] |
| Decomposition of Starting Material or Product | The reaction temperature exceeds the thermal stability of your compounds. | Reduce the reaction temperature significantly. If the reaction is too slow at lower temperatures, a change in catalyst or solvent system may be necessary. |
| Reduction of the Sulfone Group | Harsh reaction conditions (high temperature and/or highly active catalyst). | Lower the reaction temperature to mild conditions (e.g., room temperature). Switch to a more chemoselective catalyst system known to tolerate sulfone groups.[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation at Optimized Temperature
This protocol is suitable for systems where hydrogen gas is replaced by a hydrogen donor.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-sulfone (1.0 eq), a palladium on carbon catalyst (10% Pd/C, 5-10 mol%), and a suitable solvent (e.g., ethanol).
-
Addition of Hydrogen Donor: Add a hydrogen donor such as ammonium formate (5-10 eq) or cyclohexene (10-20 eq).
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature (e.g., 40-60°C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography or recrystallization.
Protocol 2: Reduction using Iron Powder in Acidic Medium with Temperature Control
This is a classic and often cost-effective method.
-
Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend the nitro-sulfone (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Acidification: Add a small amount of acid, such as acetic acid or a solution of ammonium chloride.
-
Heating: Heat the mixture to reflux (or the optimized lower temperature) with vigorous stirring.[8]
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: After completion, cool the reaction and filter through Celite® to remove the iron salts.
-
Extraction: Remove the organic solvent under reduced pressure. Basify the aqueous residue with a solution of sodium carbonate or sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified.
By systematically evaluating and controlling the reaction temperature, you can significantly improve the outcome of your nitro reduction of sulfones, leading to higher yields, cleaner reaction profiles, and the desired chemoselectivity.
References
- Ward, D. E., & Rhee, C. K. (1991). Temperature effects on the one-electron reduction potentials of nitroaryl compounds. Radiation physics and chemistry, 38(3), 255-258.
-
Tale, R. H., & Adude, R. N. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(10), 5189-5210. [Link]
- Faller, J. W., & Parr, J. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
-
Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(03), 263-268. [Link]
- Reddy, B. V. S., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.
-
Thomas, S. P., & Shaver, M. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(1), 629-634. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]
- Zhang, L., et al. (2014). Exploration on optimal conditions to reduce 3-nitrobenzene sulfonic acid with iron mud. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1848.
-
Thomas, S. P., & Shaver, M. P. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]
-
Shuai, Q., et al. (2019). Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy. Chemical Papers, 73(4), 859-864. [Link]
-
Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. [Link]
-
Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Continuous reduction process. (1980). U.S.
- Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide. (1983). U.S.
- Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 452-458.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem.
-
Tulandi, G. P., Sudewi, S., & Lolo, W. A. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Indonesian Journal of Chemistry, 24(3), 834-842. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Reddit. (2023, January 1). my nitro refuses to be reduced. r/OrganicChemistry.
-
Liu, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 683. [Link]
-
Zhang, W., et al. (2022). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 42(10), 3209-3221. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture sensitivity of fluorinated sulfonyl building blocks
Topic: Handling Moisture Sensitivity & Stability Protocols
Introduction: The Stability Paradox
Welcome to the technical support hub. If you are working with fluorinated sulfonyls, you are likely navigating two distinct chemical realities.
On one side, you have Sulfonyl Fluorides (
On the other side, you have Perfluoroalkanesulfonyl Anhydrides (e.g., Triflic Anhydride,
This guide addresses both ends of the spectrum. We do not offer generic advice; we provide protocol-grade solutions to keep your chemistry dry and your yields high.
Module 1: The Sensitivity Spectrum
Before opening a bottle, identify where your reagent falls on the Hydrolytic Stability Index . Treat "Tier 1" reagents with standard care, but "Tier 3" reagents require rigorous exclusion of moisture.
| Tier | Reagent Class | Examples | Moisture Sensitivity | Handling Protocol |
| 1 | Aryl Sulfonyl Fluorides | Low | Benchtop handling often okay. Stable to aqueous workup. | |
| 2 | Alkyl Sulfonyl Fluorides | Mesyl Fluoride ( | Moderate | Capable of elimination (E2) to sulfenes in presence of base/water. Store cold. |
| 3 | Sulfonyl Chlorides | Tosyl Chloride ( | High | Hygroscopic. Hydrolyzes to acid + HCl. Purify if crusty. |
| 4 | Perfluoro Anhydrides | Triflic Anhydride ( | Critical | Fumes in air. Reacts instantly with moisture to form TfOH. Schlenk/Glovebox only. |
Module 2: Storage & Handling FAQs
Q1: My bottle of Triflic Anhydride ( ) has a dark/crusty ring around the cap. Is it usable?
Diagnosis: Compromised Integrity.
The crust is likely triflic acid (
-
The Mechanism:
. The generated acid is a strong proton source that can degrade the plastic cap, leading to discoloration. -
The Fix: Do not use for sensitive glycosylations or metal-catalyzed reactions. You can attempt distillation under inert atmosphere (bp 81-83 °C), but for critical applications, discard and buy fresh.
-
Prevention: Parafilm is insufficient. Store
in a desiccator or a glovebox freezer. Always purge the headspace with Argon before resealing.
Q2: Can I purify Sulfonyl Fluorides on silica gel?
Answer: Yes, and you should. Unlike sulfonyl chlorides, which often streak or decompose on silica due to the slightly acidic nature of the stationary phase, sulfonyl fluorides are remarkably stable.
-
Protocol: Use standard flash chromatography (Hexane/EtOAc).
-
Why it works: The S-F bond is thermodynamically stable and kinetically inert to the silanols (
) on the silica surface, unlike the S-Cl bond which is susceptible to nucleophilic attack by silanols.
Q3: How do I dry my solvent for a SuFEx reaction?
Answer: Context matters.
-
For SuFEx (S-F exchange): While the reaction is "water-tolerant" in theory, water acts as a competing nucleophile. If you are using a silyl ether activator (e.g., TMS-phenol), water will hydrolyze the silyl group faster than the SuFEx event occurs.
-
Requirement: Solvents (MeCN, DCM) should be
ppm water. -
Validation: Use the Karl Fischer (KF) titration method or store over activated 3Å molecular sieves for 24 hours.
Module 3: Troubleshooting Reaction Failure
Scenario: "My reaction stalled, and I see a new spot on TLC that doesn't move."
Root Cause: Hydrolysis to Sulfonic Acid.
If moisture enters a reaction involving Sulfonyl Chlorides or Anhydrides, the resulting sulfonic acid (
Visualizing the Failure Mode:
Figure 1: The Autocatalytic Hydrolysis Cascade. Note how the generation of acid (HX) can further catalyze the degradation of the starting material, especially in sulfonyl chlorides.
Scenario: "I used a Sulfonyl Fluoride, but it didn't react at all."
Root Cause: The "Stability Trap". Sulfonyl fluorides are too stable. They require activation.
-
The Fix: You cannot simply mix an amine/alcohol with
and expect a reaction (unlike with chlorides). You need a catalyst to activate the S-F bond or the nucleophile. -
Standard SuFEx Conditions:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Acts as a base and nucleophilic catalyst.
-
BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine): Often superior for aryl fluorosulfates.
-
Si-Activation: Use a silyl ether nucleophile (
) + Fluoride source ( or ).
-
Module 4: Safety & Neutralization (HF Management)
When fluorinated sulfonyls hydrolyze, they generate Hydrofluoric Acid (HF) . Even small amounts can be hazardous.
Standard Operating Procedure: Quenching & Disposal
-
Do NOT quench
or large scale Sulfonyl Fluoride reactions directly with water. The exotherm can vaporize HF. -
The "Calcium Lock" Protocol:
-
Prepare a saturated solution of Calcium Chloride (
) or Calcium Gluconate . -
Add the reaction mixture slowly to this solution at 0°C.
-
Chemistry:
. -
Calcium fluoride (
) is an insoluble, inert solid that precipitates out, effectively sequestering the fluoride ion.
-
-
Personal Protective Equipment (PPE):
-
Double gloving (Nitrile).
-
Calcium Gluconate gel must be available on the benchtop (antidote for skin exposure).
-
Module 5: Decision Support Workflow
Use this logic flow to determine the handling requirements for your specific building block.
Figure 2: Reagent Handling Decision Tree. Follow the path to determine containment requirements.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Barata-Vallejo, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830.
-
Lomes, P. (2022). Handling Triflic Anhydride: Safety Data and SOPs. Michigan State University EHS.
-
Sigma-Aldrich Technical Bulletin. (2023). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Lipophilicity & Physicochemical Profile: Difluoromethyl Sulfone vs. Methyl Sulfone
This guide provides an in-depth technical comparison of the lipophilicity (LogP) and physicochemical properties of Difluoromethyl Sulfone (
Executive Summary
In medicinal chemistry, the difluoromethyl sulfone moiety is not merely a fluorinated analog of methyl sulfone; it is a distinct lipophilic hydrogen bond donor (HBD) bioisostere.
While standard methyl sulfones are highly polar hydrogen bond acceptors (HBA), replacing the methyl group with a difluoromethyl group (
-
Lipophilicity (
): Generally increases by 0.1 to 0.6 log units compared to the methyl parent. -
H-Bonding: The fluorine atoms inductively deplete electron density from the sulfonyl oxygens, drastically reducing H-bond acceptor strength , while simultaneously activating the
bond as a weak H-bond donor . -
Net Effect: Improved membrane permeability and metabolic stability without the drastic lipophilicity penalty often associated with sulfones.
Physicochemical Comparison
The following data synthesizes experimental findings from key medicinal chemistry studies (e.g., Zafrani et al., J. Med.[1][2][3] Chem.).[4][5][6][7][8]
Comparative Data Table
| Property | Methyl Sulfone ( | Difluoromethyl Sulfone ( | Impact of Substitution |
| Experimental LogP | Low (Polar) | Higher (+0.1 to +0.6 units) | Increased Lipophilicity |
| H-Bond Acceptor ( | Strong | Weak | Fluorine withdraws e- density from Oxygen |
| H-Bond Donor ( | None (Inert | Moderate ( | |
| Hammett Constant ( | 0.72 | 0.85 - 0.90 | Stronger Electron Withdrawing Group (EWG) |
| Metabolic Stability | Susceptible to CYP oxidation | High |
Mechanistic Insight: The "Fluorine Effect" on LogP
The increase in LogP observed with difluoromethyl sulfones is counter-intuitive to some because the
-
Inductive Deactivation (Dominant): The two fluorine atoms are highly electronegative. They pull electron density away from the sulfur and, consequently, the sulfonyl oxygens. This significantly lowers the basicity of the oxygens, reducing their interaction with water (desolvation penalty decreases).
-
Polar Hydrophobicity: The
bond is polarized enough to donate a hydrogen bond (similar in strength to aniline or thiophenol) but remains lipophilic enough to cross lipid bilayers.
Visualization of Property Shifts[13][14]
The following diagram illustrates the mechanistic shift when transitioning from Methyl to Difluoromethyl sulfone.
Figure 1: Mechanistic drivers changing LogP between methyl and difluoromethyl sulfones.
Experimental Protocols for LogP Determination
To experimentally verify the LogP shift in your specific scaffold, use the following validated protocols.
Method A: Shake-Flask Method (Gold Standard)
Best for: Final lead compounds requiring high accuracy.
-
Preparation: Prepare mutually saturated solvents: n-octanol saturated with water and water saturated with n-octanol.
-
Dissolution: Dissolve the test compound (approx. 1 mg) in the octanol phase. Measure UV absorbance (
). -
Equilibration: Add an equal volume of the water phase. Shake mechanically for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
Quantification: Measure the concentration of the compound in the octanol phase (
) and water phase ( ) using HPLC or UV-Vis. -
Calculation:
Note: For difluoromethyl sulfones, ensure pH is controlled (buffer at pH 7.4) if other ionizable groups are present, although the sulfone itself is non-ionizable.
Method B: HPLC Retention Time (High Throughput)
Best for: Rapid screening of a series.
-
Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic elution with Methanol/Water (varying ratios from 30% to 80% MeOH).
-
Calibration: Run a set of 5-10 standards with known LogP values (e.g., Toluene, Acetophenone, Benzene).
-
Measurement: Determine the capacity factor (
) for the test compound: (Where is retention time and is dead time). -
Correlation: Plot
vs. known LogP of standards to generate a calibration curve. Interpolate the LogP of the difluoromethyl sulfone.
Strategic Decision Guide
When should you switch from Methyl to Difluoromethyl Sulfone?
Figure 2: Decision matrix for scaffold optimization.
References
-
Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Luo, G., et al. (2024).[1] Discovery of (S)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-...[1] Nature Communications.[8]
-
PubChem. (2025).[5] Methyl phenyl sulfone | C7H8O2S | CID 18369.[5] National Library of Medicine.
-
Mykhailiuk, P. K. (2025).[6] A reagent to access methyl sulfones.[6][7][9] Nature/PMC.
-
Erickson, J. A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. SID 253660459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethyl phenyl sulfone, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Crystal Structure Analysis of Substituted Nitrobenzene Sulfones
For Researchers, Scientists, and Drug Development Professionals
The sulfone group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] When incorporated into a diaryl structure, such as in nitrobenzene sulfones, the resulting molecule possesses a unique combination of rigidity and conformational flexibility. The precise three-dimensional arrangement of atoms and the resulting intermolecular interactions in the crystalline state are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability.[4][5] X-ray crystallography stands as the definitive technique for elucidating this detailed structural information.[4]
This guide will first detail the essential experimental workflow for single-crystal X-ray analysis and then present a comparative analysis of structurally diverse nitrobenzene sulfones, supported by crystallographic data from the literature.
Part 1: The Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is critical for obtaining high-quality data suitable for unambiguous structure determination.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The synthesis of substituted nitrobenzene sulfones typically involves nucleophilic substitution reactions. For instance, the reaction of a substituted phenol with a nitrobenzenesulfonyl chloride can yield the desired sulfone.[6] The purity of the compound is the most critical factor for successful crystallization; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[7] Recrystallization or column chromatography should be employed to achieve >95% purity.
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[4] The goal is to achieve a state of limited supersaturation, allowing molecules to slowly and orderly assemble into a crystal lattice.[8]
-
Method of Choice - Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., chloroform, ethanol, acetonitrile).[9] The choice of solvent is crucial; the compound should be moderately soluble.[7] The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.[7] Evaporation over several days to weeks allows for the formation of well-defined crystals.[8]
-
Alternative Method - Vapor Diffusion: In this technique, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[8] Slow diffusion of the anti-solvent vapor into the compound's solution gradually lowers the solubility, inducing crystallization.[8]
-
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[5] A modern CCD or CMOS detector collects these diffraction patterns as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group.[5] The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final structure is validated using metrics such as the R-factor.
Below is a diagram illustrating the comprehensive workflow for crystal structure analysis.
Part 2: Comparative Structural Analysis
The substitution pattern on the aromatic rings of nitrobenzene sulfones profoundly influences their molecular conformation and the resulting supramolecular architecture in the solid state. These variations dictate the types and strengths of intermolecular interactions, such as hydrogen bonds and π-π stacking.[10][11]
The following table summarizes key crystallographic data for a selection of substituted nitrobenzene sulfones, illustrating the impact of different functional groups.
| Compound Name | Substituent Positions | Space Group | Key Torsion Angle (°)* | Dominant Intermolecular Interactions | Reference |
| (E)-N'-(2-chloro-benzylidene)-4-nitro-benzenesulfonohydrazide | 4-nitro, 2'-chloro | P2₁ | C-S-N-N: -59.0(3) | N-H···O and C-H···O hydrogen bonds | [11] |
| (E)-N'-(2-methyl-benzylidene)-4-nitro-benzenesulfonohydrazide | 4-nitro, 2'-methyl | P2₁/c | C-S-N-N: 58.0(2) | Bifurcated N-H···(O,O) and C-H···O hydrogen bonds | [11] |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | 4-nitro | P2₁/c | C-O-S-C: 64.9(9) | N-H···N, N-H···O hydrogen bonds and π-π stacking | [12] |
| 3,5-dimethylphenyl 2-nitrobenzenesulfonate | 2-nitro, 3',5'-dimethyl | P2₁/c | C-S-O-C: 84.68(11) | π-π stacking, C-H···O interactions, and S=O···N interactions | [6] |
| Triethylammonium 4-nitrobenzenesulfonate | 4-nitro (as salt) | P2₁/c | N/A | N-H···O and C-H···O hydrogen bonds forming a 2D network | [13] |
Note: Torsion angles define the conformation around key rotatable bonds and are crucial for understanding the overall molecular shape.
Discussion of Substituent Effects
1. Conformational Flexibility: The sulfone linker allows for significant rotational freedom between the two aromatic rings. The specific conformation is often described by torsion angles, such as the C-S-N-N or C-S-O-C angles listed in the table. For instance, the conformation in (E)-N'-(2-chloro-benzylidene)-4-nitro-benzenesulfonohydrazide is significantly different from its 2-methyl analogue, as shown by the opposite signs of their C-S-N-N torsion angles.[11] This highlights how even a subtle change from a chloro to a methyl group can drastically alter the molecular shape. In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, two crystallographically distinct molecules (A and B) were found in the asymmetric unit, primarily differing in their C-O-S-C torsion angles (64.92° vs. -83.75°), which demonstrates the molecule's ability to adopt different low-energy conformations.[12]
2. Intermolecular Interactions: The nature and position of substituents directly govern the supramolecular assembly.
-
Hydrogen Bonding: The presence of hydrogen bond donors (like N-H) and acceptors (like the oxygen atoms of the sulfone and nitro groups) leads to robust hydrogen-bonding networks.[11][13] In the crystal structure of (E)-N'-(2-methyl-benzylidene)-4-nitro-benzenesulfonohydrazide, the amino proton forms a bifurcated hydrogen bond with both oxygen atoms of the nitro group.[11] The sulfone oxygens are also frequent participants in C-H···O interactions, which, while weaker, collectively contribute significantly to crystal packing stability.[6][10]
-
π-π Stacking: Aromatic rings often engage in π-π stacking interactions. In 3,5-dimethylphenyl 2-nitrobenzenesulfonate, molecules form centrosymmetric dimers via π-π stacking between the dimethylphenyl groups.[6] Similarly, the structure of a pyrazole-containing nitrobenzenesulfonate is stabilized by π-π stacking between the pyrazole and benzene rings.[12]
-
Other Interactions: Less common but structurally significant interactions can also be observed. For example, an intermolecular S=O···N interaction between the sulfonyl and nitro groups helps organize molecules into columns in the structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate.[6]
The diagram below visualizes the key types of non-covalent interactions that direct the crystal packing of substituted nitrobenzene sulfones.
Conclusion and Implications
The crystal structure analysis of substituted nitrobenzene sulfones reveals a delicate interplay between molecular conformation and intermolecular forces. The specific nature and position of substituents are not trivial decorations; they are powerful tools to modulate the three-dimensional structure and, by extension, the material properties of the compound. For drug development professionals, this structural information is invaluable for understanding structure-activity relationships (SAR), predicting polymorphs, and designing molecules with optimized solid-state properties for improved formulation and delivery. For materials scientists, this knowledge enables the engineering of crystalline materials with desired packing motifs for applications in nonlinear optics and other fields.
References
-
Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one... - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro- N'-(o-chloro, o- and p-methyl-benzyl-idene)benzene-sulfono-hydrazides. (2018). National Center for Biotechnology Information. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2023). National Center for Biotechnology Information. [Link]
-
Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate. (2015). National Center for Biotechnology Information. [Link]
-
Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. (2018). ResearchGate. [Link]
-
Sulfone-functionalized stereoisomeric[7]radialene displays guest induced modulation of porous frameworks and critical crystallization-induced near-infrared emission. (2024). National Center for Biotechnology Information. [Link]
-
Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. (2022). ACS Publications. [Link]
-
Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]
-
How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. [Link]
-
Triethylammonium 4-nitrobenzenesulfonate. (2010). ResearchGate. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2008). National Center for Biotechnology Information. [Link]
-
Investigation of the Structure and Multi-Stimuli-Responsive Behavior of Ion-Associated Salt Solvates of Binary Crystals. (2022). SSRN. [Link]
-
Fragment-based and structure-guided discovery of perforin inhibitors. (2023). ResearchGate. [Link]
-
Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. (2023). PubMed. [Link]
-
Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. (2023). Wiley Online Library. [Link]
-
The X-Ray Structures of Sulfoxides. (2007). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022). Zanco Journal of Pure and Applied Sciences. [Link]
-
Synthesis and crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties. (2010). Molecules. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). MDPI. [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 10. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro- N'-(o-chloro, o- and p-methyl-benzyl-idene)benzene-sulfono-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
1-Difluoromethanesulfonyl-3-nitrobenzene proper disposal procedures
Standard Operating Procedure: Disposal and Handling of 1-Difluoromethanesulfonyl-3-nitrobenzene
CAS Number: 24906-73-8
Molecular Formula:
Core Directive & Executive Summary
Objective: To establish a fail-safe protocol for the containment, deactivation, and final disposal of this compound. This compound presents a dual-hazard profile: the thermal instability characteristic of aromatic nitro compounds and the corrosive toxicity associated with fluorinated sulfones (release of HF upon decomposition).
Critical Warning:
Do NOT mix with strong bases (e.g., NaOH, KOH, alkoxides). The difluoromethyl sulfone moiety (
Hazard Identification & Technical Justification
Effective disposal requires understanding the specific chemical risks.
| Hazard Class | Specific Risk | Mechanism/Causality |
| Explosivity | Moderate (Thermal/Shock) | The nitro group ( |
| Corrosivity | High (Combustion Product) | Upon thermal destruction (incineration), the difluoromethyl group decomposes to release Hydrogen Fluoride (HF) , which destroys standard glass and ceramic incinerator linings if not scrubbed [3]. |
| Reactivity | Base-Sensitive | The |
| Toxicity | Acute & Chronic | Like many nitroarenes, absorption can cause methemoglobinemia (cyanosis). |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved full-face respirator with P100/OV cartridges (to protect against dust and potential
vapors). -
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Butyl rubber. Standard nitrile is permeable to many sulfones over time.
-
-
Eye/Face: Chemical splash goggles + Face shield (if handling
).
Disposal Workflow: Decision Logic
The following diagram outlines the decision process for disposing of this compound.
Figure 1: Logical flow for the safe categorization and preparation of waste streams containing this compound.
Detailed Disposal Procedures
A. Small-Scale Laboratory Disposal (< 50 g)
Do not attempt chemical destruction (e.g., oxidation/reduction) in the lab due to the risk of generating HF or uncharacterized explosive intermediates.
-
Desensitization (Solids):
-
Never dispose of the pure solid in dry waste containers. Friction from compaction can trigger nitro-compounds.
-
Protocol: Dissolve the solid in a compatible, non-halogenated combustible solvent (e.g., Toluene, Ethyl Acetate) or a halogenated solvent (Dichloromethane) if flammability is a concern. Aim for a concentration < 10% w/w .
-
-
Containerization:
-
Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the solution is acidic or wet (corrosion risk).
-
Labeling: Must explicitly state: "Contains Fluorinated Nitro-Compound. DO NOT MIX WITH BASES."
-
-
Waste Stream:
-
Classify as "Halogenated Organic Solvent Waste" .
-
Ensure the waste manifest flags the presence of Organic Fluorine to alert the incineration facility of HF generation potential.
-
B. Large-Scale/Process Disposal (> 50 g)
For pilot plant or manufacturing scales, thermal stability testing (DSC/ARC) is mandatory before transport.
-
Stabilization:
-
If the material is in a reaction mixture, quench any residual base immediately using a weak acid (e.g., dilute acetic acid) to pH 6-7.
-
Verify absence of peroxides or other incompatible oxidizers.
-
-
Commercial Incineration Requirements:
-
Technology: Rotary kiln incinerator operating at >1100°C with a residence time > 2 seconds [3].
-
Scrubbing: The facility must possess a wet caustic scrubber (NaOH) to neutralize the Hydrogen Fluoride (HF) gas generated:
-
Compliance: Transport under UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid), depending on the state.
-
Emergency Procedures (Spills)
Scenario: Accidental release of solid powder in a fume hood.
-
Evacuate & Ventilate: Clear the immediate area. Allow aerosols to settle (15 mins).
-
Do NOT Use Water: Water may spread the contamination.
-
Dry Clean-Up:
-
Cover the spill with a non-combustible absorbent (Vermiculite or Sand).
-
Contraindication: Do not use "sawdust" or organic absorbents (reaction risk with nitro group).
-
-
Decontamination:
-
After sweeping, wipe surfaces with a solvent-dampened pad (Ethanol or Acetone).
-
Collect all wipes in the hazardous waste container designated for the chemical.
-
References
-
Miao, W., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Chinese Chemical Letters. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Fluoro-3-nitrobenzene (Analog). Link
-
Wang, F., et al. (2015). Incineration of Fluorinated Organic Wastes: Mechanisms and HF Capture. Environmental Science & Technology. Link (Contextual citation for fluorinated waste incineration standards).
-
BLD Pharm. (2024).[1][2] Product Information: this compound (CAS 24906-73-8).[1][2][3][4][5] Link
Sources
- 1. 1550-27-2|1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]
- 2. 2976-30-9|1-(Methylsulfonyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 1228-53-1|3,3'-Sulfonylbis(nitrobenzene)|BLD Pharm [bldpharm.com]
- 4. 24906-73-8|this compound|BLD Pharm [bldpharm.com]
- 5. chemat.com.pl [chemat.com.pl]
Personal protective equipment for handling 1-Difluoromethanesulfonyl-3-nitrobenzene
Executive Safety Summary
Immediate Action Required: Treat 1-Difluoromethanesulfonyl-3-nitrobenzene as a high-permeation skin hazard and a potential source of Hydrogen Fluoride (HF) upon decomposition.[1]
This compound combines the lipophilic, skin-permeable toxicity of a nitroaromatic with the reactivity of a fluorinated sulfone .[1] Standard laboratory nitrile gloves provide insufficient protection against nitro-containing aromatics, often degrading or allowing permeation in <15 minutes.[1]
Critical Directive:
-
Primary Hazard: Acute dermal toxicity (Methemoglobinemia risk) and severe eye irritation.[1]
-
Mandatory Engineering Control: All operations must occur inside a certified chemical fume hood.[1]
-
Prohibited: Do not use single-layer disposable nitrile gloves for prolonged handling.[1][2]
Chemical Hazard Assessment (The "Why")
To understand the PPE requirements, we must deconstruct the molecule into its functional risk components.[1] This is not just about following a rule; it is about understanding the mechanism of injury.
| Functional Group | Hazard Mechanism | Physiological Impact |
| 3-Nitrobenzene Core | High Lipophilicity: The nitro group increases lipid solubility, allowing the compound to rapidly bypass the stratum corneum (outer skin layer).[1] | Systemic Toxicity: Once absorbed, it oxidizes hemoglobin to methemoglobin, reducing oxygen transport (Cyanosis).[1] |
| Difluoromethyl Sulfone | Electrophilic Reactivity: The | Chemical Burns/Irritation: Potential for severe eye damage.[1][3][4] Thermal decomposition releases Hydrogen Fluoride (HF) . |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg of substance.
Hand Protection Strategy
Scientific Rationale: Nitro-aromatics permeate standard nitrile rubber rapidly.[1] The "Double-Glove" technique described below balances dexterity with permeation resistance.
| Layer | Material | Specification | Rationale |
| Inner (Barrier) | Laminate Film (e.g., Silver Shield® / Ansell Barrier®) | 2.7 mil minimum | Impermeable to aromatics and sulfones.[1] Breakthrough > 480 mins. |
| Outer (Mechanical) | Nitrile | 5-8 mil (Extended Cuff) | Protects the inner film from tears; provides grip; acts as a sacrificial layer for splash protection.[1] |
Body & Respiratory Protection[3][5][6][7][8]
| PPE Category | Standard | Operational Context |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Mandatory. Safety glasses are insufficient due to the risk of vapors tracking around the lens.[1] |
| Respiratory | P100/OV Cartridge (Half-mask) | Required only if working outside a fume hood (e.g., balance enclosure failure).[1] Otherwise, Fume Hood is primary.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs nitro-compounds, keeping them against the skin.[1] Use chemically resistant, non-woven materials.[1] |
Operational Protocol: Step-by-Step
This workflow is designed to minimize surface contamination and aerosol generation.[1][4][5]
Phase A: Preparation & Weighing[1]
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun.[1] Fluorinated solids are prone to static charge, which can cause powder scattering.[1]
-
The "Coffin" Method:
-
Place the weighing boat inside a larger secondary container (e.g., a glass petri dish) before taring.
-
If spillage occurs, it is contained within the dish, not the balance.[1]
-
Phase B: Reaction Setup
-
Solvent Choice: Dissolve the solid immediately.[1] Solutions are easier to control than dusts.[1]
-
Temperature Control: If heating is required, use a silicone oil bath or heating block.[1] Avoid water baths to prevent accidental hydrolysis and HF release in case of flask rupture.
Phase C: Quenching & Waste[1]
-
Acidification Risk: Do not quench directly into strong acid.[1]
-
Base Hydrolysis: Quench slowly into a mild basic solution (e.g., Sat. NaHCO3).[1]
-
Note: Strong bases (NaOH) may cause rapid exothermic hydrolysis of the sulfone, potentially releasing fluoride ions.[1]
-
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with oxidizers.[1][5]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Operational workflow emphasizing the transition from solid handling (high risk) to solution state, and the critical quenching step.
Emergency Response Procedures
Skin Exposure (The "Speed" Factor)
If the compound breaches PPE:
-
Immediate Removal: Doff gloves/clothing immediately.[1] Do not "wipe" the skin (this drives the chemical deeper).[1]
-
Wash: Flush with copious soap and water for 15 minutes.[1][3]
-
HF Protocol: If burning sensation persists after washing, apply 2.5% Calcium Gluconate Gel to the area.[1][6] This neutralizes potential fluoride ion release [1].[1]
-
Medical Alert: Inform medical personnel of potential Methemoglobinemia . Methylene Blue is the specific antidote for nitro-induced cyanosis [2].[1]
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Wear a full-face respirator with organic vapor/acid gas cartridges before re-entering.[1]
-
Absorb: Use a dry absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible reaction risk with nitro compounds).[1]
References
-
PubChem. (n.d.).[1] Nitrobenzene Toxicity and Methemoglobinemia Treatment.[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
